Cas no 26544-34-3 (Apiin)

Apiin structure
Apiin structure
Nom du produit:Apiin
Numéro CAS:26544-34-3
Le MF:C26H28O14
Mégawatts:564.4921
MDL:MFCD00016941
CID:255011
PubChem ID:57647671

Apiin Propriétés chimiques et physiques

Nom et identifiant

    • 4H-1-Benzopyran-4-one,7-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • 4H-1-Benzopyran-4-one,7-[(2-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydr...
    • Apiin
    • APIIN(P) PrintBack
    • APIIN(RG) PrintBack
    • Apioside
    • 7-(2-APIOSYLGLUCOSYL)APIGENIN
    • apigenin 7-O-apiosylglucoside
    • Apigenin-7-(2-O-apiosylglucoside)
    • APIGENIN-7-APIOGLUCOSIDE
    • APIGENIN-7-APIOSYLGLUCOSIDE
    • apigenin-7-O-apiosyl(1->2)glucoside
    • 7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 7-((2S,3R,4S,5S,6R)-3-((2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hy
    • MEGxp0_000965
    • Apigenin 7-O-.beta.-D-apiofuranosyl(1->2)-.beta.-D-glucopyranoside
    • HMS3330C16
    • 26544-34-3
    • Apiin, >=97.0% (HPLC)
    • NTDLXWMIWOECHG-MFMSCHSJSA-N
    • Q-100332
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • MFCD30749827
    • MFCD00016941
    • MLS000575008
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-C-(hydroxymethyl)-beta-D-glycero-tetrofuranosyl-(1->2)-beta-D-glucopyranoside
    • EINECS 247-780-0
    • KBio1_001979
    • APIIN [MI]
    • DivK1c_007035
    • KBio2_000684
    • AKOS030632988
    • NTDLXWMIWOECHG-YRCFQSNFSA-N
    • Q2858300
    • Apiin (11)
    • SPECTRUM350025
    • 7-((2-O-D-APIO-.BETA.-D-FURANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)- 5-HYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
    • SR-01000712126
    • BRD-K52379519-001-02-0
    • KBio2_003252
    • Spectrum2_001800
    • SpecPlus_000939
    • 7-O-(beta-D-apiofuranosyl-(1-2)-beta-D-glucosyl)-5,7,4'-trihydroxyflavone
    • HY-N0577
    • 4H-1-Benzopyran-4-one, 7-[(2-O-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-
    • KBioSS_000684
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-beta-D-glucopyranoside
    • KBio2_005820
    • 7-((2-O-beta-D-Apiofuranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyranone
    • 7-O-(beta-D-apiofuranosyl-(1-2)-beta-D-glucosyl)-apigenin
    • SDCCGMLS-0066949.P001
    • AS-74876
    • Spectrum4_001817
    • C04858
    • Spectrum_000204
    • CHEBI:15932
    • 6QU3EZE37U
    • Apigenin 7-O-[beta-D-apiosyl-(1->2)-beta-D-glucoside]
    • CHEMBL1535342
    • BDBM153268
    • NCGC00178147-01
    • 7-((2-O-.BETA.-D-APIOFURANOSYL-.BETA.-D-GLUCOPYRANOSYL)OXY)-5- HYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRANONE
    • 5,7,4'-trihydroxyflavone 7-O-(beta-D-apiosyl-(1->2)-beta-D-glucoside)
    • DTXSID90949393
    • HMS2209P05
    • 7-((2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • KBioGR_002458
    • 5,7,4'-trihydroxyflavone 7-O-[beta-D-apiosyl-(1->2)-beta-D-glucoside]
    • NCGC00178147-02
    • Spectrum5_000553
    • apigenin 7-O-(beta-D-apiosyl-(1->2)-beta-D-glucoside)
    • CCG-39950
    • 7-((2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxy-phenyl)-4H-1-benzopyran-4-one
    • CS-0009113
    • 7-O-(beta-D-Apiofuranosyl-1,2-beta-D-glucosyl)-5,7,4'-trihydroxyflavone
    • 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • SR-01000712126-2
    • BSPBio_003313
    • SMR000156232
    • 7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxy-phenyl)-4H-1-benzopyran-4-one
    • KBio3_002815
    • 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-O-((2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)-beta-D-glucopyranoside
    • SCHEMBL316910
    • UNII-6QU3EZE37U
    • Spectrum3_001787
    • NS00050512
    • 7-(((2S,3R,4S,5S,6R)-3-(((2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • SPBio_001759
    • 7-{[(2S,3R,4S,5S,6R)-3-{[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • BRD-A50964568-001-01-5
    • ACon1_001125
    • AKOS040745127
    • NCGC00169653-01
    • Flavone base + 3O, O-Hex-Pen
    • SCHEMBL16352045
    • NTDLXWMIWOECHG-UHFFFAOYSA-N
    • Apigenin 7-apiosylglucoside
    • 4',5,7-Trihydroxyflavone 7-apiosylglucoside
    • MDL: MFCD00016941
    • Piscine à noyau: 1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2
    • La clé Inchi: NTDLXWMIWOECHG-UHFFFAOYSA-N
    • Sourire: O(C1([H])C([H])(C(C([H])([H])O[H])(C([H])([H])O1)O[H])O[H])C1([H])C([H])(OC2=C([H])C(=C3C(C([H])=C(C4C([H])=C([H])C(=C([H])C=4[H])O[H])OC3=C2[H])=O)O[H])OC([H])(C([H])([H])O[H])C([H])(C1([H])O[H])O[H]

Propriétés calculées

  • Qualité précise: 564.147906g/mol
  • Charge de surface: 0
  • XLogP3: -0.4
  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 14
  • Nombre de liaisons rotatives: 7
  • Masse isotopique unique: 564.147906g/mol
  • Masse isotopique unique: 564.147906g/mol
  • Surface topologique des pôles: 225Ų
  • Comptage des atomes lourds: 40
  • Complexité: 923
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 8
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Poids moléculaire: 564.5

Propriétés expérimentales

  • Couleur / forme: Yellow powder
  • Dense: 1.74
  • Point de fusion: 230°C (dec.)
  • Point d'ébullition: 942.159°C at 760 mmHg
  • Point d'éclair: 316.7°C
  • Indice de réfraction: 1.744
  • Solubilité: 3889 mg/L @ 25 °C (est)
  • Le PSA: 228.97000
  • Le LogP: -1.48520

Apiin Informations de sécurité

Apiin Données douanières

  • Code HS:29389090

Apiin PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
S e l l e c k ZHONG GUO
E0703-25mg
Apiin
26544-34-3
25mg
¥24324.3 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54986-5mg
Apiin
26544-34-3 98%
5mg
¥0.00 2023-09-07
Chengdu Biopurify Phytochemicals Ltd
BP0182-20mg
Apiin
26544-34-3 98%
20mg
$120 2023-09-19
TargetMol Chemicals
T5S1989-10mg
Apiin
26544-34-3 99.88%
10mg
¥ 2380 2024-07-20
TargetMol Chemicals
T5S1989-1 mL * 10 mM (in DMSO)
Apiin
26544-34-3 99.88%
1 mL * 10 mM (in DMSO)
¥ 2350 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP0182-20mg
Apiin
26544-34-3 98%
20mg
$120 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A27400-10mg
Apiin
26544-34-3 ,≥98%(HPLC)
10mg
¥1138.0 2023-09-09
Chengdu Biopurify Phytochemicals Ltd
BP0182-100mg
Apiin
26544-34-3 98%
100mg
$360 2023-09-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89161-10MG
Apiin
26544-34-3
10mg
¥4756.59 2025-01-16
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0993-20mg
Apiin
26544-34-3 HPLC≥98%
20mg
¥2200元 2023-09-15
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:26544-34-3)Apiin
A919872
Pureté:99%/99%/99%
Quantité:25mg/50mg/100mg
Prix ($):254.0/405.0/616.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:26544-34-3)Apiin
TB07290
Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête